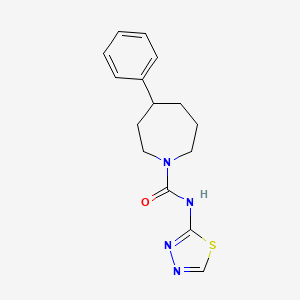
4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide typically involves the reaction of 4-phenylazepane-1-carboxamide with a thiadiazole derivative. One common method involves the use of hydrazonoyl halides as starting materials, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide. The reactions are typically carried out in solvents like ethanol or acetone, and catalysts such as triethylamine are often used to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide include other 1,3,4-thiadiazole derivatives, such as:
- 4-phenyl-1,3,4-thiadiazole
- 2-phenyl-1,3,4-thiadiazole
- 5-phenyl-1,3,4-thiadiazole
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which combines the thiadiazole ring with an azepane moiety. This unique combination imparts distinct biological and chemical properties to the compound, making it a valuable candidate for various applications .
Propriétés
IUPAC Name |
4-phenyl-N-(1,3,4-thiadiazol-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(17-14-18-16-11-21-14)19-9-4-7-13(8-10-19)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDOILNRCBSTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)NC2=NN=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino]butan-1-ol](/img/structure/B5899740.png)
![N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine](/img/structure/B5899755.png)

![(2-methoxyethyl){[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}[(3-methyl-2-thienyl)methyl]amine](/img/structure/B5899788.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5899794.png)
![2-(2-hydroxyphenyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5899800.png)
![2-(4-chlorobenzyl)-N-[2-(methylamino)ethyl]benzamide hydrochloride](/img/structure/B5899807.png)
![2-({4-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B5899815.png)
![ethyl 4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5899823.png)
![(3aS,6aS)-5-[3-(pyrazol-1-ylmethyl)benzoyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5899831.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propan-1-amine](/img/structure/B5899833.png)
![(2-methoxyethyl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5899836.png)
![2-{[(2-ethoxybenzyl)(ethyl)amino]methyl}benzoic acid](/img/structure/B5899837.png)
![2-(2-methoxyethyl)-4-[(2,3,6-trimethylphenoxy)acetyl]morpholine](/img/structure/B5899839.png)
